molecular formula C23H37ClN2O B12029732 N'-(4-Chlorobenzylidene)hexadecanohydrazide CAS No. 764653-03-4

N'-(4-Chlorobenzylidene)hexadecanohydrazide

Cat. No.: B12029732
CAS No.: 764653-03-4
M. Wt: 393.0 g/mol
InChI Key: QWEXEIVPURWGQD-LKUDQCMESA-N
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Description

N’-(4-Chlorobenzylidene)hexadecanohydrazide is a chemical compound with the molecular formula C23H37ClN2O It is a member of the hydrazide family, characterized by the presence of a hydrazone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Chlorobenzylidene)hexadecanohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and hexadecanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to the boiling point of the solvent and maintained at this temperature for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(4-Chlorobenzylidene)hexadecanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Chlorobenzylidene)hexadecanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The chlorine atom in the benzylidene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

N’-(4-Chlorobenzylidene)hexadecanohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-Chlorobenzylidene)hexadecanohydrazide involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-Chlorobenzylidene)hexadecanohydrazide
  • N’-(2-Chlorobenzylidene)hexadecanohydrazide
  • N’-(2,6-Dichlorobenzylidene)hexadecanohydrazide
  • N’-(2,3-Dichlorobenzylidene)hexadecanohydrazide

Uniqueness

N’-(4-Chlorobenzylidene)hexadecanohydrazide is unique due to the specific position of the chlorine atom on the benzylidene ring, which can influence its chemical reactivity and biological activity. This positional difference can result in distinct properties and applications compared to its isomers and other related compounds.

Properties

CAS No.

764653-03-4

Molecular Formula

C23H37ClN2O

Molecular Weight

393.0 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]hexadecanamide

InChI

InChI=1S/C23H37ClN2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23(27)26-25-20-21-16-18-22(24)19-17-21/h16-20H,2-15H2,1H3,(H,26,27)/b25-20+

InChI Key

QWEXEIVPURWGQD-LKUDQCMESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)Cl

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)Cl

Origin of Product

United States

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